Structural and Functional Distinction from Fenoprofen Ethyl Ester (α-Methyl Analog)
Ethyl 3-(3-phenoxyphenyl)propanoate is a regioisomer of fenoprofen ethyl ester (ethyl 2-(3-phenoxyphenyl)propanoate), differing by the position of the phenoxypropanoate chain. In the target compound, the propanoate group is attached to the meta-phenoxy phenyl ring via an ethyl linker, whereas fenoprofen ethyl ester features an α-methyl group on the α-carbon of the same chain . This structural difference results in a different IUPAC name, SMILES string (O=C(OCC)CCc2cc(Oc1ccccc1)ccc2 vs. CCOC(=O)C(C)c1cccc(Oc2ccccc2)c1), and distinct chemical properties [1].
| Evidence Dimension | Molecular Structure and Substituent Position |
|---|---|
| Target Compound Data | Ethyl 3-(3-phenoxyphenyl)propanoate; C17H18O3; MW 270.32; Propanoate chain attached at C1 of a meta-substituted phenyl ring . |
| Comparator Or Baseline | Fenoprofen Ethyl Ester (ethyl 2-(3-phenoxyphenyl)propanoate); C17H18O3; MW 270.32; α-Methyl-substituted propanoate chain attached at C1 of a meta-substituted phenyl ring [1]. |
| Quantified Difference | Different substitution patterns: Linear ethyl propanoate vs. branched α-methyl propanoate. |
| Conditions | Comparative analysis of chemical structures from authoritative databases and vendor specifications [1]. |
Why This Matters
The presence or absence of an α-methyl group alters the steric hindrance and electronic environment of the ester carbonyl, directly affecting its rate of hydrolysis and reactivity as a synthetic intermediate, making the compounds non-interchangeable for specific chemical transformations.
- [1] Alfa Chemistry. (n.d.). Fenoprofen Ethyl Ester. https://reagents.alfa-chemistry.com View Source
